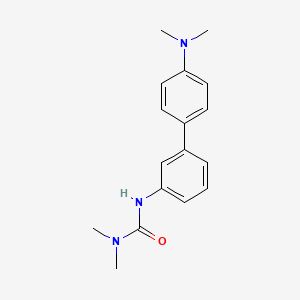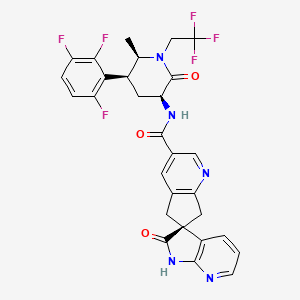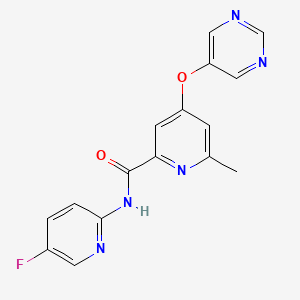![molecular formula C22H31FN4O4 B605743 (2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester CAS No. 872045-91-5](/img/structure/B605743.png)
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD1305 is an experimental drug candidate that is under investigation for the management and reversal of cardiac arrhythmias.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
One of the pertinent areas of research related to carbamic acid esters, like the one , involves the biodegradation and environmental fate of these compounds. Research has identified microorganisms capable of degrading similar esters, like ethyl tert-butyl ether (ETBE), under aerobic conditions as a carbon and energy source or via cometabolism using alkanes as growth substrates. The initial biodegradation of ETBE occurs via hydroxylation of the ethoxy carbon by a monooxygenase enzyme, forming intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). Although the biodegradation pathways under anoxic conditions have not been fully elucidated, the presence of co-contaminants may either limit or enhance the aerobic biodegradation of these compounds through preferential metabolism or cometabolism (Thornton et al., 2020).
Lubricity and Antiwear Properties
The chemical structure of carbamic acid esters also suggests potential applications in the formulation of lubricants. For instance, esters of phosphoric acid, which share functional group similarities with carbamic acid esters, have been shown to be effective antiwear additives in synthetic lubricating oils. They are particularly useful in enhancing the lubricity and resistance to oxidation of synthetic lube oils, suggesting that carbamic acid esters might also provide similar benefits when used in high-temperature synthetic lubricating oils (Barabanova et al., 1976).
Implications in Food and Beverage Industry
The presence and effects of similar esters in foods and beverages have been extensively studied. Ethyl carbamate (urethane), the ethyl ester of carbamic acid, is found at low levels in many fermented foods and beverages and is classified as a probable human carcinogen. High levels of ethyl carbamate can be found in distilled spirits, and it is produced through several chemical mechanisms, including from urea and various proteins during fermentation. Understanding the occurrence and mechanisms of formation of such compounds in food and beverages can help in developing strategies to mitigate their levels and potential health impacts (Weber & Sharypov, 2009).
Propiedades
Número CAS |
872045-91-5 |
|---|---|
Nombre del producto |
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester |
Fórmula molecular |
C22H31FN4O4 |
Peso molecular |
434.5 |
Nombre IUPAC |
tert-butyl N-[2-[7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28) |
Clave InChI |
BLLNYXOLLAVTRF-HDICACEKSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD-1305; AZD 1305; AZD1305; UNII-CZO834LXQM; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)




![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)





